molecular formula C12H10N4O B15164956 N'-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine

N'-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine

Cat. No.: B15164956
M. Wt: 226.23 g/mol
InChI Key: SLQSTHIRPGOYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine is a complex organic compound characterized by the presence of a cyano group, a hydroxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the cyano and hydroxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the cyano group produces amine derivatives.

Scientific Research Applications

N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Comparison with Similar Compounds

N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine can be compared with other similar compounds, such as:

  • N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)acetamidine
  • N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)benzamidine

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the cyano, hydroxyphenyl, and pyrrole groups in N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine distinguishes it from its analogs, offering distinct advantages in specific research and industrial applications.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N'-[3-cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-yl]methanimidamide

InChI

InChI=1S/C12H10N4O/c13-5-10-11(6-15-12(10)16-7-14)8-2-1-3-9(17)4-8/h1-4,6-7,15,17H,(H2,14,16)

InChI Key

SLQSTHIRPGOYKO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)/N=C/N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)N=CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.